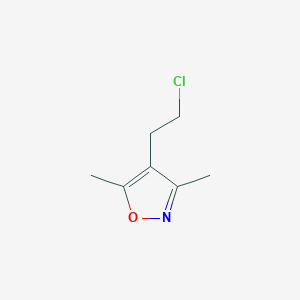

4-(2-Chloroethyl)-3,5-dimethylisoxazole

Overview

Description

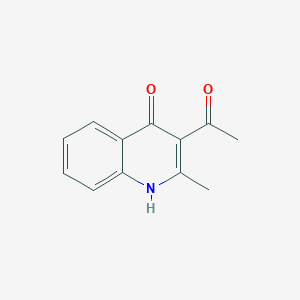

4-(2-Chloroethyl)-3,5-dimethylisoxazole, also known as CEDM, is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is a derivative of the isoxazole ring system, which is a five-membered ring containing one oxygen atom and four carbon atoms. CEDM has been found to possess a number of interesting properties, including the ability to act as a biochemical reagent and a tool for studying enzyme-catalyzed reactions.

Scientific Research Applications

Fluorescent Molecular Probes

4-(2-Chloroethyl)-3,5-dimethylisoxazole has been studied for its potential use in developing fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, correlated with solvent polarity. This property is beneficial for creating highly sensitive fluorescent probes for biological research, aiding in the study of various biological events and processes (Diwu et al., 1997).

Corrosion Inhibition

Research on derivatives of isoxazoles, including those similar to 4-(2-Chloroethyl)-3,5-dimethylisoxazole, has demonstrated their effectiveness in corrosion and dissolution protection of metals. Specifically, these compounds have shown high efficiency in preventing mild steel corrosion in acidic environments. Their inhibitory action is attributed to the adsorption of these molecules on the metal surface, following the Langmuir isotherm model, which provides insights into their application in corrosion protection technologies (Bentiss et al., 2007).

Photoisomerization Studies

The photochemistry of 3,5-dimethylisoxazole, closely related to 4-(2-Chloroethyl)-3,5-dimethylisoxazole, has been explored, capturing elusive intermediates like nitrile ylides. These studies provide valuable insights into the mechanisms of photoisomerization, contributing to the understanding of light-induced reactions in organic compounds. Such research has implications for developing new materials and understanding molecular dynamics under UV irradiation (Nunes et al., 2013).

Epigenetic Regulation

Isoxazoles, including 4-(2-Chloroethyl)-3,5-dimethylisoxazole, have been identified as potential inhibitors of bromodomain proteins, which are important in the epigenetic regulation of gene expression. These inhibitors can disrupt the interaction between bromodomains and acetylated lysines, offering a pathway to develop treatments targeting diseases associated with epigenetic dysregulation (Hewings et al., 2011).

Structural and Spectroscopic Analysis

The structural and spectroscopic analysis of 4-(2-Chloroethyl)-3,5-dimethylisoxazole has been conducted to understand its electronic properties, natural bond orbitals, and chemical reactivity. Such studies are crucial for designing new molecules with desired properties for various applications, ranging from materials science to pharmaceuticals (Kavitha & Velraj, 2016).

properties

IUPAC Name |

4-(2-chloroethyl)-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRZNPZXWGSTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358723 | |

| Record name | 4-(2-chloroethyl)-3,5-dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloroethyl)-3,5-dimethylisoxazole | |

CAS RN |

79379-02-5 | |

| Record name | 4-(2-chloroethyl)-3,5-dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B1616959.png)

![[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1616965.png)

![Ethyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1616980.png)